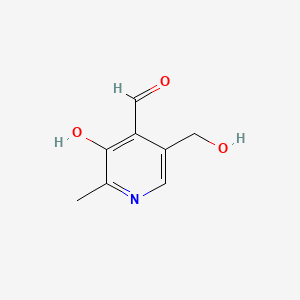
Patent
US06667292B1
Procedure details


A 3.87 g (0.06 mmol) portion of the thus obtained hemoglobin was dissolved in 0.1 M phosphate buffer (pH 8.0), and the solution was adjusted to a total volume of 25 ml. After de-oxidation of the solution by vigorous blowing of argon until the partial pressure of oxygen reached 2 mmHg or less, addition of pyridoxal 5′-phosphate was effected in accordance with a known method (R. Benesch et al., J. Biol. Chem., 257 (3), 1320-1324, 1982) to obtain pyridoxal-modified hemoglobin. The thus obtained pyridoxal-modified hemoglobin solution was adjusted to a total volume of one liter by adding 0.1 M borate buffer (pH 8.2).


[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
O=O.[CH3:3][C:4]1[C:9]([OH:10])=[C:8]([CH:11]=[O:12])[C:7]([CH2:13][O:14]P(O)(O)=O)=[CH:6][N:5]=1>P([O-])([O-])([O-])=O>[CH3:3][C:4]1[N:5]=[CH:6][C:7]([CH2:13][OH:14])=[C:8]([CH:11]=[O:12])[C:9]=1[OH:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
|
Step Three
[Compound]
|
Name
|
( 3 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=C(C=N1)CO)C=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

